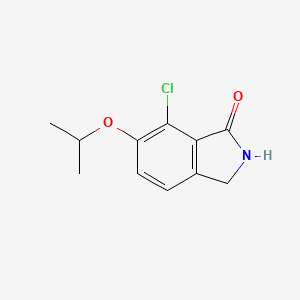
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C11H12ClNO2 This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydro-isoindol-1-one.
Isopropoxylation: The introduction of the isopropoxy group is achieved through a nucleophilic substitution reaction. This involves reacting the 7-chloro-2,3-dihydro-isoindol-1-one with isopropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindolinones.
Wissenschaftliche Forschungsanwendungen
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The presence of the chlorine atom and isopropoxy group may enhance its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-2,3-dihydro-isoindol-1-one: This compound lacks the isopropoxy group but shares the core structure.
6-Isopropoxy-2,3-dihydro-isoindol-1-one: This compound lacks the chlorine atom but has the isopropoxy group.
7-Chloro-6-methoxy-2,3-dihydro-isoindol-1-one: This compound has a methoxy group instead of an isopropoxy group.
Uniqueness: 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is unique due to the presence of both the chlorine atom and the isopropoxy group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C11H12ClNO2/c1-6(2)15-8-4-3-7-5-13-11(14)9(7)10(8)12/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
GKBNMARQDKCGPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C2=C(CNC2=O)C=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
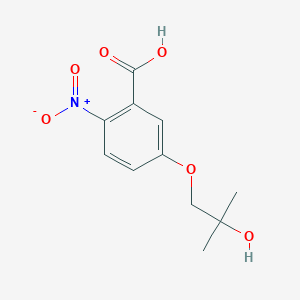
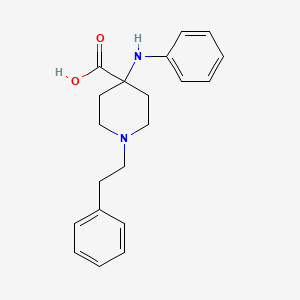
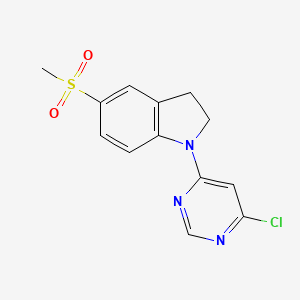
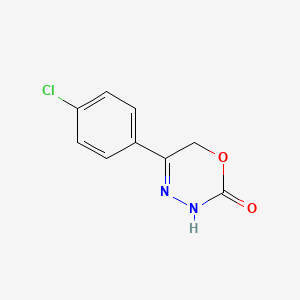
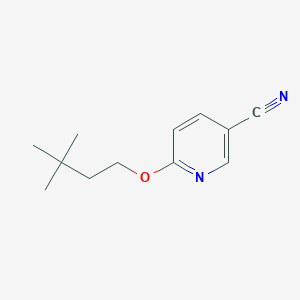

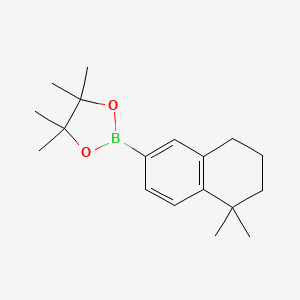
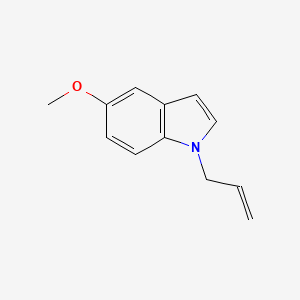
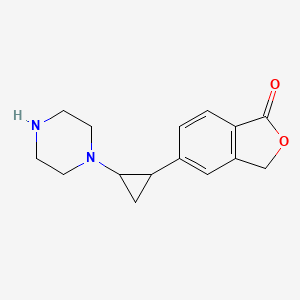
![1-Hydrazinyl-2H-pyrrolo[3,2-F]quinolin-2-one](/img/structure/B8598871.png)
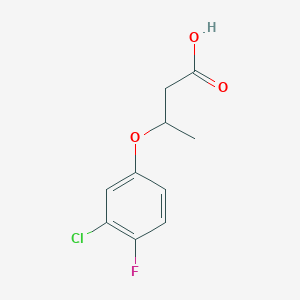
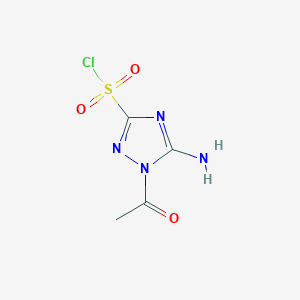
![cyclopropyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B8598892.png)
![6-Bromo-2,3-dihydro-1h-3a-aza-cyclopenta[a]indene](/img/structure/B8598900.png)
